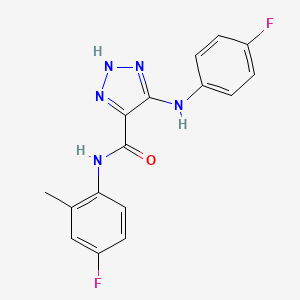
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that belongs to the family of triazolidine-4-carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokines, and antibacterial activity against various strains of bacteria. It has also been found to exhibit low toxicity levels in vitro.
実験室実験の利点と制限
The compound has several advantages for lab experiments, including its low toxicity levels and its potential therapeutic applications in various diseases. However, its limitations include its high cost of synthesis and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide. These include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the identification of its potential therapeutic applications in other diseases. Moreover, the compound can be modified to improve its pharmacokinetic properties and increase its potency against various diseases.
Conclusion:
In conclusion, 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in vivo and to identify its potential therapeutic applications in other diseases.
合成法
The synthesis of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the reaction of 4-fluoroaniline with 4-fluoro-2-methylbenzoic acid in the presence of trifluoroacetic acid. The resulting product is then treated with triphosgene and triethylamine to form the triazolidine-4-carboxamide derivative.
科学的研究の応用
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-9-8-11(18)4-7-13(9)20-16(24)14-15(22-23-21-14)19-12-5-2-10(17)3-6-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVPUCBFFYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118395 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2569184.png)
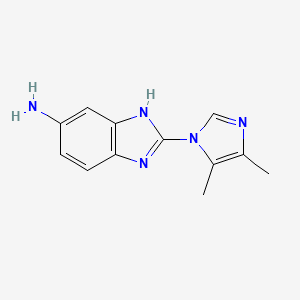
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
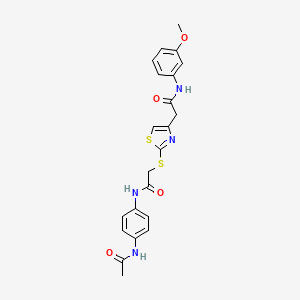
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)
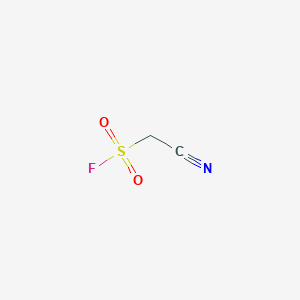
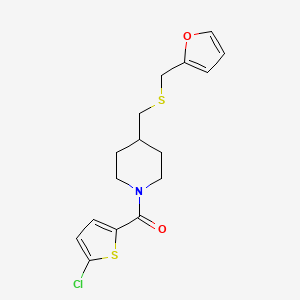
![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
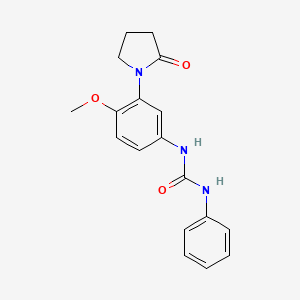
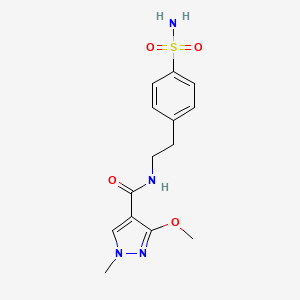
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)